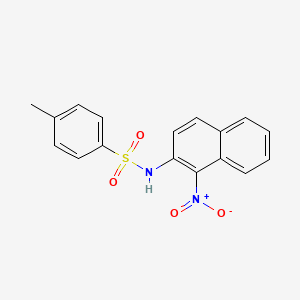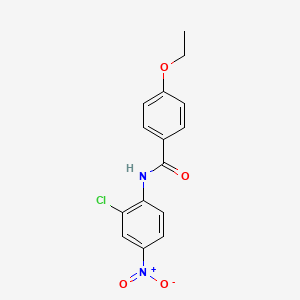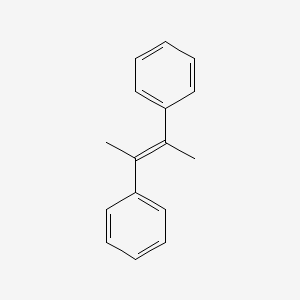
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of two methoxyphenyl groups attached to a butyn-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilylacetylene and sodium with zirconium, followed by reductive elimination to yield the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of scalable reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
科学的研究の応用
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or photophysical properties.
作用機序
The mechanism by which 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or participate in electron transfer reactions. The pathways involved often include oxidative and reductive processes, depending on the specific application and conditions .
類似化合物との比較
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethyne: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its use in photophysical studies and as a precursor in organic synthesis.
1,2-Bis(4-methoxyphenyl)-2-ethoxy-3-butyn-2-OL:
Uniqueness
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is unique due to its combination of methoxy groups and a butyn-2-ol backbone, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing molecules for targeted applications in chemistry and materials science.
特性
CAS番号 |
101789-81-5 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
1,2-bis(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3 |
InChIキー |
DTIKVCDPRYGIFI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)



![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)






